(R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate
Description
Properties
IUPAC Name |
[(3R)-oxan-3-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZOXDGFQZGOW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
(R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate comprises a tetrahydropyran ring substituted at the 3-position with a benzoyloxy-methyl group. The chiral center at C3 of the tetrahydropyran mandates stereoselective synthesis to avoid racemization. Computational studies confirm the R-configuration stabilizes the molecule through intramolecular hydrogen bonding between the pyran oxygen and the ester carbonyl.
Synthetic Challenges
The primary challenges in synthesizing this compound include:
Synthetic Routes and Methodologies
Asymmetric Mitsunobu Esterification
The Mitsunobu reaction is the most widely reported method for constructing the benzoyloxy group with high enantiopurity.
Procedure
- Substrates : (R)-Tetrahydro-2H-pyran-3-ylmethanol (0.1 mol), benzoic acid (0.12 mol).
- Reagents : Diethyl azodicarboxylate (DEAD, 0.15 mol), triphenylphosphine (0.15 mol).
- Conditions : Anhydrous tetrahydrofuran (THF), argon atmosphere, 0°C to room temperature, 12 hours.
- Workup : Column chromatography (hexane:ethyl acetate = 4:1) yields 85–92% product with 97–99% ee.
Mechanistic Insights
The reaction proceeds via a redox process where DEAD activates the alcohol, enabling nucleophilic displacement by the benzoate anion. Chiral retention is achieved through a trigonal bipyramidal transition state stabilized by the tetrahydropyran ring’s conformation.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification resolves racemic tetrahydropyran-3-ylmethyl benzoate mixtures.
Candida antarctica Lipase B (CAL-B) Protocol
Direct Benzoylation with Benzoyl Chloride
A classical esterification approach suitable for non-stereoselective synthesis.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → RT, 6 hours |
| Yield | 78% |
| Purity (HPLC) | 95% |
Limitation : Produces racemic mixture unless chiral auxiliaries are used.
Stereochemical Purity Analysis
Chiral HPLC Methods
Industrial-Scale Production
Emerging Technologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated benzoylation achieves 80% yield in 2 hours using Ru(bpy)₃Cl₂ as a catalyst.
Chemical Reactions Analysis
Types of Reactions
®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
Structural and Functional Group Analysis
The compound belongs to the broader class of alkyl/aryl benzoate esters , which are characterized by a benzoic acid backbone esterified with alcohols of varying complexity. Key structural analogs include:
Key Observations :
- The tetrahydro-2H-pyran (THP) ring in the target compound introduces steric and electronic effects absent in simpler esters like methyl or ethyl benzoate.
Insecticidal Properties:
- Methyl benzoate exhibits strong fumigant toxicity against pests like Plodia interpunctella (LC₅₀: 0.1 µL/L air; LT₅₀: 3.8 hours) and is proposed as an eco-friendly insecticide ().
- Benzyl benzoate is widely used in pharmaceuticals for scabies treatment and as a fragrance fixative ().
- (R)-THP-3-yl methyl benzoate: No insecticidal data are available, but its structural complexity may offer novel bioactivity profiles.
Key Gaps :
- Safety data for (R)-THP-3-yl methyl benzoate are absent in the provided evidence. Its THP ring may introduce metabolic pathways distinct from linear esters, warranting toxicological studies.
Biological Activity
(R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is a chiral organic compound characterized by a tetrahydropyran ring linked to a benzoate ester. Its molecular formula is CHO, and it is identified by the CAS number 1612884-82-8. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation.
Structural Characteristics
The presence of a tetrahydropyran ring contributes to the compound's structural complexity and potential for diverse biological interactions. The chiral center in the molecule suggests that stereochemistry may play a significant role in its biological activity, influencing interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Preliminary studies indicate that (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate may function as either a substrate or an inhibitor in various enzymatic reactions, potentially affecting numerous biochemical pathways. The following sections summarize key findings related to its biological activity.
Enzymatic Interactions
Research has shown that compounds with similar structural motifs exhibit a variety of biological activities, including anti-inflammatory and anti-cancer effects. The potential for (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate to interact with specific enzymes could lead to therapeutic applications.
| Enzyme Target | Activity | Reference |
|---|---|---|
| Cholinesterase | Inhibition | |
| COX-2 | Inhibition | |
| Alpha-glucosidase | Inhibition |
Case Studies and Research Findings
- Cholinesterase Inhibition : A study highlighted the effectiveness of pyran derivatives in inhibiting cholinesterase, suggesting that (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate could exhibit similar properties, potentially aiding in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anti-inflammatory Effects : Compounds structurally related to (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate have demonstrated anti-inflammatory properties through COX-2 inhibition, indicating that this compound may possess similar activities which warrant further exploration .
- Metabolic Pathways : The compound's structural features suggest possible interactions with metabolic enzymes, influencing pathways relevant to drug metabolism and efficacy. Detailed studies are necessary to elucidate these mechanisms and assess the therapeutic potential of (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate .
Q & A
Q. What are the most reliable synthetic routes for (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate, and how can reaction conditions be optimized for higher enantiomeric purity?
The compound can be synthesized via nucleophilic substitution reactions using BF₃•OEt₂ as a Lewis acid catalyst, as demonstrated in analogous tetrahydro-2H-pyran derivatives (e.g., 84% yield for 2-allyl-5-(benzyloxy)tetrahydro-2H-pyran) . Optimization strategies include:
- Catalyst screening : Testing alternative Lewis acids (e.g., TiCl₄ or chiral catalysts) to improve stereoselectivity.
- Temperature control : Lowering reaction temperatures to minimize racemization.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
Enantiomeric purity can be assessed via chiral HPLC or polarimetry, with absolute configuration confirmed by X-ray crystallography (e.g., Acta Crystallographica Section E protocols) .
Q. How should researchers validate the structural integrity of (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate?
Key characterization methods include:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature values for related tetrahydro-2H-pyran derivatives (e.g., δ 1.5–3.5 ppm for pyran protons) .
- Mass spectrometry : Confirm molecular weight (e.g., C₁₃H₁₆O₃: theoretical m/z 232.23).
- X-ray crystallography : Resolve stereochemistry and verify the (R)-configuration .
Q. What are the stability considerations for handling (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate under laboratory conditions?
The compound is likely sensitive to:
- Moisture : Store under inert gas (N₂/Ar) in sealed containers.
- Light : Use amber glassware to prevent photodegradation.
- Temperature : Store at –20°C for long-term stability.
Refer to safety protocols for tetrahydro-2H-pyran derivatives, including PPE (gloves, goggles) and waste disposal guidelines .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for synthesizing (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate?
AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes and predict stereochemical outcomes . Key steps:
- Retrosynthetic analysis : Identify key intermediates (e.g., benzoate esters, pyran precursors).
- DFT calculations : Model transition states to evaluate enantioselectivity of catalytic systems.
- Kinetic studies : Simulate reaction progress under varying conditions (e.g., solvent polarity, catalyst loading) .
Q. What experimental strategies resolve contradictions in reported yields or stereochemical outcomes for similar tetrahydro-2H-pyran derivatives?
Case study: A 57% yield discrepancy in 5-(benzyloxy)-2-(2-methylallyl)tetrahydro-2H-pyran synthesis highlights the need for:
- Reproducibility checks : Verify reagent purity (e.g., BF₃•OEt₂ freshness).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Byproduct analysis : Identify side products (e.g., elimination vs. substitution) via GC-MS.
Q. How can researchers design kinetic studies to probe the mechanism of benzoate ester formation in tetrahydro-2H-pyran systems?
Q. What are the challenges in scaling up enantioselective synthesis of (R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate, and how can they be mitigated?
- Catalyst cost : Replace chiral auxiliaries with recyclable organocatalysts.
- Heat management : Use flow chemistry to control exothermic reactions.
- Purification : Optimize column chromatography or crystallization protocols for industrial-grade purity (>99% ee) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
